![molecular formula C14H23NO3 B6778586 N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide](/img/structure/B6778586.png)
N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide
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Overview
Description
N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide is a complex organic compound characterized by its unique cyclobutyl and cyclopentyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclobutyl and cyclopentyl intermediates, followed by their coupling through acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and maximize the use of raw materials, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone.
Reduction: The oxo group in the cyclopentyl ring can be reduced to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide: shares similarities with other cyclobutyl and cyclopentyl derivatives.
Cyclobutylamine: and are simpler analogs that lack the acetamide functionality.
Uniqueness
The uniqueness of this compound lies in its combined cyclobutyl and cyclopentyl structures, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9-11(2-3-13(9)17)8-14(18)15-5-4-10-6-12(16)7-10/h9-12,16H,2-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFCJAXIBLSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1=O)CC(=O)NCCC2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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